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Compound of Interest

Compound Name: DSM705

Cat. No.: B10823750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) properties of

DSM705, a promising antimalarial agent, in mouse models. The included protocols offer

standardized procedures for conducting similar PK studies, ensuring data reproducibility and

reliability. DSM705 is a potent and selective inhibitor of the Plasmodium falciparum

dihydroorotate dehydrogenase (DHODH) enzyme, a critical component in the parasite's

pyrimidine biosynthesis pathway. Understanding its absorption, distribution, metabolism, and

excretion (ADME) profile is paramount for its development as a potential chemopreventive or

therapeutic agent.

Data Presentation: Pharmacokinetic Parameters of
DSM705 in Mice
The pharmacokinetic profile of DSM705 has been characterized in Swiss outbred and SCID

(Severe Combined Immunodeficient) mice. The following tables summarize the key PK

parameters following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of DSM705 in Mice
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Parameter Value Units Mouse Strain

Dose 2.3 mg/kg Swiss Outbred

Plasma Clearance

(CL)
2.8 mL/min/kg Swiss Outbred

Volume of Distribution

(Vss)
1.3 L/kg Swiss Outbred

Data sourced from publicly available pharmacokinetic data for DSM705.

Table 2: Oral Pharmacokinetic Parameters of DSM705 in Mice[1]

Parameter
Value (at 2.6
mg/kg)

Value (at 24
mg/kg)

Units Mouse Strain

Dose 2.6 24 mg/kg Swiss Outbred

Maximum

Concentration

(Cmax)

2.6 20 µM Swiss Outbred

Time to Cmax

(Tmax)
Not Reported Not Reported h Swiss Outbred

Half-life (t1/2) 3.4 4.5 h Swiss Outbred

Oral

Bioavailability (F)
74 70 % Swiss Outbred

Data sourced from publicly available pharmacokinetic data for DSM705.[1]

Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of small molecules

like DSM705 in mouse models. These represent standard methodologies and can be adapted

based on specific experimental needs.
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Animal Models and Housing
Animal Strain: Swiss outbred mice or SCID mice are commonly used for pharmacokinetic

and efficacy studies of antimalarial compounds.[1]

Age and Weight: Typically, adult mice aged 6-8 weeks, weighing 20-25 grams, are used.

Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle,

constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum

access to standard chow and water.

Acclimatization: Animals should be allowed to acclimatize for at least one week before the

experiment.

Dosing Formulation and Administration
Formulation: For oral administration, DSM705 can be formulated as a suspension in a

vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. For intravenous

administration, a clear solution is required, which may involve solubilizing agents appropriate

for intravenous use.

Oral Administration (Gavage):

Accurately weigh the mouse to determine the correct dosing volume.

Gently restrain the mouse.

Insert a gavage needle (20-22 gauge) orally into the esophagus and deliver the

formulation directly into the stomach.

The typical administration volume is 10 mL/kg.

Intravenous Administration (Tail Vein Injection):

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

Place the mouse in a restraining device.
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Using a 27-30 gauge needle, inject the sterile drug solution into a lateral tail vein.

The typical injection volume is 5-10 mL/kg.

Blood Sample Collection
Method: Serial blood samples can be collected via submandibular or saphenous vein

puncture. For terminal time points, cardiac puncture is performed under anesthesia.

Time Points: For a typical PK study, blood samples (approximately 50-100 µL) are collected

at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8,

and 24 hours.

Sample Processing:

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the

plasma.

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for DSM705
Quantification

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly

sensitive and specific method for quantifying small molecules in biological matrices.

Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing an appropriate

internal standard.

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10823750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

Liquid Chromatography: A C18 reverse-phase column is typically used with a gradient

elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1%

formic acid).

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions

for DSM705 and the internal standard need to be optimized.

Data Analysis:

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal

standard against the nominal concentration of the calibration standards.

The concentration of DSM705 in the plasma samples is determined by interpolating their

peak area ratios from the calibration curve.

Pharmacokinetic Data Analysis
Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix

WinNonlin®, R, or similar programs.

Parameters: The following pharmacokinetic parameters are calculated: Cmax, Tmax, area

under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of

distribution (Vss), and oral bioavailability (F).

Visualizations
The following diagrams illustrate the key workflows in a typical pharmacokinetic study.
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Caption: Experimental workflow for pharmacokinetic analysis of DSM705 in mice.
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Caption: Workflow for processing mouse blood samples for LC-MS/MS analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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